molecular formula C21H21N3O3 B2932677 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 922105-65-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Katalognummer B2932677
CAS-Nummer: 922105-65-5
Molekulargewicht: 363.417
InChI-Schlüssel: UZUXIMKKKZVJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the use of amide and sulphonamide groups . For example, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives have been developed .


Molecular Structure Analysis

Oxadiazoles have a five-membered ring system that consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on their structure. For example, the 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide” derivatives have shown significant potential in anticancer research . They have been evaluated against different cancer cell lines like HeLa and MCF-7, showing promising results .

Antidiabetic Activity

Compounds having an amide group in the oxadiazole, such as “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide”, have shown to enhance antidiabetic activities . They have demonstrated more than 70% inhibition of α-amylase .

Vasodilator Activity

Oxadiazoles, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide”, have been reported to have vasodilator properties . This makes them potentially useful in the treatment of cardiovascular diseases.

Anticonvulsant Activity

Oxadiazoles have also been reported to have anticonvulsant properties . This suggests that “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide” could potentially be used in the treatment of epilepsy and other seizure disorders.

High-Energy Core

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests potential applications in the field of energy storage and release.

Material Science Applications

Oxadiazoles, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide”, are of considerable importance in different fields such as material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Zukünftige Richtungen

The future directions of research into oxadiazole derivatives are likely to continue to explore their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules .

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-21-24-23-20(27-21)16-7-3-1-4-8-16)15-11-13-18(14-12-15)26-17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXIMKKKZVJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.